molecular formula C7H5Cl2NO2 B14344649 Carbamic acid, (3,5-dichlorophenyl)- CAS No. 105687-75-0

Carbamic acid, (3,5-dichlorophenyl)-

Cat. No.: B14344649
CAS No.: 105687-75-0
M. Wt: 206.02 g/mol
InChI Key: OMJLGCDQPXRIHT-UHFFFAOYSA-N
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Description

Carbamic acid, (3,5-dichlorophenyl)- (CAS: Not explicitly listed; structurally related to methyl N-(3,5-dichlorophenyl)carbamate, CAS 25217-43-0 ), is a carbamate derivative characterized by a 3,5-dichlorophenyl substitution. This compound serves as a key metabolite of vinclozolin, a fungicide, where it is identified as "vinclozolin metabolite B" . Its structure comprises a carbamic acid group (-NH-C(=O)-OH) attached to a 3,5-dichlorophenyl ring. Carbamates with halogenated aromatic substituents are widely studied for their pesticidal and pharmacological properties, often acting as enzyme inhibitors or intermediates in chemical synthesis .

Properties

CAS No.

105687-75-0

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

(3,5-dichlorophenyl)carbamic acid

InChI

InChI=1S/C7H5Cl2NO2/c8-4-1-5(9)3-6(2-4)10-7(11)12/h1-3,10H,(H,11,12)

InChI Key

OMJLGCDQPXRIHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)O

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Addition

The most straightforward method involves the reaction of 3,5-dichlorophenyl isocyanate with methanol under anhydrous conditions. The isocyanate group reacts with the hydroxyl group of methanol to form the carbamate linkage:

$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} + \text{CH}3\text{OH} \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3
$$

Conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 0–25°C
  • Catalyst: Dibutyltin dilaurate (0.1–1 mol%)
  • Yield: 85–92%

Procedure :

  • Dissolve 3,5-dichlorophenyl isocyanate in toluene.
  • Add methanol dropwise under nitrogen atmosphere.
  • Stir at room temperature for 4–6 hours.
  • Wash with water, dry over MgSO₄, and concentrate under reduced pressure.

Advantages : High yield, simplicity.
Limitations : Requires handling moisture-sensitive isocyanates.

Hofmann Rearrangement of 3,5-Dichlorobenzamide

Hypochlorite-Mediated Rearrangement

The Hofmann rearrangement converts 3,5-dichlorobenzamide to methyl carbamate via an intermediate isocyanate:

$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{CONH}2 \xrightarrow{\text{NaOCl, KF/Al}2\text{O}3} \text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} \xrightarrow{\text{CH}3\text{OH}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3
$$

Conditions :

  • Base: KF/Al₂O₃ (solid-supported)
  • Oxidizing agent: Sodium hypochlorite (1.2 equiv)
  • Solvent: Methanol
  • Temperature: 40–60°C
  • Yield: 68–72%

Procedure :

  • Mix 3,5-dichlorobenzamide with KF/Al₂O₃ in methanol.
  • Add NaOCl and stir at 50°C for 12 hours.
  • Filter and concentrate the mixture.
  • Recrystallize from ethanol/water.

Advantages : Avoids direct use of isocyanates.
Limitations : Moderate yield, requires careful pH control.

Curtius Rearrangement of Acyl Azides

Acyl Azide Decomposition

Acyl azides derived from 3,5-dichlorobenzoic acid undergo Curtius rearrangement to form isocyanates, which are trapped by methanol:

$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{COCl} \xrightarrow{\text{NaN}3} \text{3,5-Cl}2\text{C}6\text{H}3\text{CON}3 \xrightarrow{\Delta} \text{3,5-Cl}2\text{C}6\text{H}3\text{NCO} \xrightarrow{\text{CH}3\text{OH}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3
$$

Conditions :

  • Acyl chloride preparation: Thionyl chloride (2 equiv), 80°C, 3 hours.
  • Azide formation: Sodium azide (1.1 equiv), DMF, 0°C.
  • Rearrangement: Toluene, 75°C, 2 hours.
  • Yield: 78–85%

Advantages : High-purity product.
Limitations : Multi-step synthesis; handling toxic azides.

Reductive Carbonylation of Nitroarenes

Catalytic Carbonylation

Nitrobenzene derivatives are converted to carbamates via reductive carbonylation using CO and methanol:

$$
\text{3,5-Cl}2\text{C}6\text{H}3\text{NO}2 + 3\text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{Rh/CO}} \text{3,5-Cl}2\text{C}6\text{H}3\text{NHCOOCH}3 + 2\text{CO}2
$$

Conditions :

  • Catalyst: Rhodium carbonyl complexes (0.1–0.5 mol%)
  • Pressure: 400 psi CO
  • Temperature: 140°C
  • Solvent: Methanol
  • Yield: 65–70%

Advantages : Direct route from nitro compounds.
Limitations : High-pressure equipment required; lower yield.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity Scalability Safety Concerns
Isocyanate + Methanol 3,5-Cl₂C₆H₃NCO, CH₃OH 85–92 >98% High Isocyanate toxicity
Hofmann Rearrangement NaOCl, KF/Al₂O₃ 68–72 95–97% Moderate Hypochlorite handling
Curtius Rearrangement NaN₃, CH₃OH 78–85 >99% Low Azide explosivity
Reductive Carbonylation Rh/CO, CH₃OH 65–70 90–95% High High-pressure conditions

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (3,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamic acid group to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenyl oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (3,5-dichlorophenyl)-, also known as 3,5-dichlorophenylcarbamic acid, is a chemical compound with diverse applications, particularly in the fields of pharmaceutical medicine and agricultural chemistry . Research on this compound has explored its role in various biological processes and its potential use in different applications.

Scientific Research Applications

Agricultural Applications

  • Fungicide: Vinclozolin (Vin), a fungicide used in agricultural settings, is non-enzymatically hydrolyzed to 2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid (M1) and 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) metabolites . Vinclozolin is classified as an endocrine disruptor .
  • Metabolites: Vinclozolin is metabolized to [3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione] (M4) and N-(2,3,4-trihydroxy-2-methyl-1-oxo)-3,5-dichlorophenyl-1-carbamic acid (M7) metabolites . These products are unstable in physiological conditions and are converted to 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA) .

Pharmaceutical Applications

  • Monoaminoxidase B Inhibitors: Derivatives of 3,5-dichlorophenylcarbamic acid are used in drug design as selective monoaminoxidase B inhibitors .
  • Metabolism: Cytochrome P450 (CYP) chemical inhibitors like furafylline (CYP1A2), ketoconazole (CYP3A4), pilocarpine (CYP2A6), and sulfaphenazole (CYP2C9) inhibit M4/DTMBA and M7 formation, suggesting that Vin is metabolized in humans by CYP .
  • Biomarkers: 3′,5′-dichloro-2,3,4-trihydroxy-2-methylbutyranilide (DTMBA) is a stable metabolite and specific to Vin, and could be used as a biomarker of Vin exposure in humans for epidemiological studies .

Environmental Applications

  • Water Treatment: Research has been done on the presence of carbamazepine in municipal effluents and marine receiving environments .
  • Degradation: Studies have assessed the degradability of carbamazepine in wastewater treatment plants, noting its removal rates and absence of seasonality .

Chromatography

  • Separation of Enantiomers: Cellulose 3,5-dichlorophenylcarbamate is used in high-performance liquid chromatography for separating enantiomers .

Mechanism of Action

The mechanism by which carbamic acid, (3,5-dichlorophenyl)- exerts its effects involves interactions with specific molecular targets. The carbamic acid group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its potential therapeutic applications, where enzyme inhibition is desired.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Methyl N-(3,5-Dichlorophenyl)carbamate
  • Structure : Methyl ester of carbamic acid, (3,5-dichlorophenyl)-.
  • Molecular Formula: C₈H₇Cl₂NO₂; MW: 220.05 g/mol .
  • Key Properties : Higher lipophilicity due to the ester group compared to the free acid form. Used as a chemical intermediate and reference standard .
N-(3,5-Dichlorophenyl)succinimide (NDPS)
  • Structure : Succinimide ring linked to 3,5-dichlorophenyl.
  • Molecular Formula: C₁₀H₇Cl₂NO₂; MW: 246.08 g/mol .
  • Key Properties : Agricultural fungicide with nephrotoxic effects in rats. Metabolized via cytochrome P450-mediated oxidation to hydroxylated derivatives (e.g., 2-NDHSA) .
(3,5-Dimethylphenyl)carbamic Acid
  • Structure : Carbamic acid with 3,5-dimethylphenyl substitution.
  • Molecular Formula: C₉H₁₁NO₂; MW: 165.19 g/mol .
  • Key Properties : Lower halogenation reduces toxicity and alters lipophilicity, making it less reactive in pesticidal applications compared to chlorinated analogues .
Vinclozolin Metabolite B
  • Structure : 3,5-Dichlorophenyl carbamic acid.
Lipophilicity
  • Carbamic acid, (3,5-dichlorophenyl)-, exhibits moderate lipophilicity, influenced by the electron-withdrawing chlorine substituents. In contrast, methyl N-(3,5-dichlorophenyl)carbamate has a higher log P due to the ester group, enhancing membrane permeability .
  • Comparative studies on chlorophenyl carbamates (e.g., 4-chloro-2-substituted phenyl alkyl carbamates) show that lipophilicity (log k) increases with alkyl chain length and chlorine substitution .
Toxicity and Metabolism
  • NDPS : Causes nephrotoxicity in rats via hepatic activation, producing oxidative metabolites (e.g., 2-NDHSA) through cytochrome P450 enzymes .
  • For example, vinclozolin metabolite B’s environmental impact is tied to endocrine disruption .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Applications/Findings References
Carbamic acid, (3,5-dichlorophenyl)- C₇H₅Cl₂NO₂ 206.03 3,5-dichlorophenyl Vinclozolin metabolite B
Methyl N-(3,5-dichlorophenyl)carbamate C₈H₇Cl₂NO₂ 220.05 Methyl ester Chemical intermediate
NDPS C₁₀H₇Cl₂NO₂ 246.08 Succinimide ring Nephrotoxic fungicide
(3,5-Dimethylphenyl)carbamic acid C₉H₁₁NO₂ 165.19 3,5-dimethylphenyl Research chemical

Table 2. Metabolic and Toxicological Profiles

Compound Metabolic Pathway Key Metabolites Toxicity Profile
Carbamic acid, (3,5-dichlorophenyl)- Hydrolysis/Environmental degradation Vinclozolin derivatives Endocrine disruption potential
NDPS Cytochrome P450 oxidation 2-NDHSA, hydroxylated derivatives Nephrotoxic (proximal tubule damage)
Methyl N-(3,5-dichlorophenyl)carbamate Ester hydrolysis Carbamic acid, methanol Low acute toxicity

Research Findings and Implications

  • Positional Isomerism : 3,5-Dichloro substitution enhances stability and bioactivity compared to 2,4-dichloro analogues, as seen in pesticide efficacy studies .
  • Structure-Activity Relationships : Inactive derivatives (e.g., piperidine-3-carboxylic acid carbamates) underscore the necessity of specific substituent configurations for pharmacological activity .
  • Environmental Impact : Vinclozolin metabolite B’s persistence highlights the need for monitoring halogenated carbamate degradation products in ecosystems .

Q & A

Basic: What are the optimal synthetic routes and purification methods for (3,5-dichlorophenyl)carbamic acid derivatives?

Methodological Answer:
Synthesis often involves coupling 3,5-dichloroaniline with carbonyl-containing reagents. For example, N-(3,5-dichlorophenyl)succinimide derivatives can be synthesized via condensation of maleic anhydride with 3,5-dichloroaniline under reflux in acetic acid, followed by reaction with succinic anhydride to introduce functional groups for immunogenicity studies . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry, reaction time (e.g., 6–8 hours at 80°C), and inert atmospheres to prevent oxidation.

Basic: How can researchers structurally characterize (3,5-dichlorophenyl)carbamic acid derivatives?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for carbamate groups, N-H stretches at ~3300 cm⁻¹).
  • NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl groups) and carbamate NH protons (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl carbons (~155 ppm).
  • LC-MS : High-resolution mass spectrometry validates molecular weights (e.g., [M+H]⁺ ions) and fragmentation patterns .

Basic: What safety protocols are critical when handling (3,5-dichlorophenyl)carbamic acid in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, especially during solvent evaporation steps.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to minimize dust formation .

Advanced: How do metabolic pathways involving (3,5-dichlorophenyl)carbamic acid derivatives influence their environmental persistence or toxicity?

Methodological Answer:
As a metabolite of vinclozolin (a fungicide), this compound can undergo hydrolysis or enzymatic modification. Studies using LC-MS/MS and isotopic labeling can track degradation products in soil or biological matrices. For example, hydrolysis in alkaline conditions (pH > 8) cleaves the carbamate bond, releasing 3,5-dichloroaniline, which is monitored via GC-MS with electron capture detection . Environmental persistence assays should include half-life calculations under varying pH and UV exposure.

Advanced: How can contradictory toxicity data (e.g., hepatotoxicity vs. nephrotoxicity) for (3,5-dichlorophenyl)carbamic acid derivatives be resolved?

Methodological Answer:
Contradictions often arise from species- or gender-specific metabolism. For instance, Fischer 344 rats show gender-dependent nephrotoxicity due to differential expression of cytochrome P450 enzymes . To address this:

  • Conduct dose-response studies across multiple species (e.g., rodents vs. zebrafish embryos).
  • Use transcriptomic profiling (RNA-seq) to identify organ-specific toxicity markers.
  • Compare pharmacokinetics via HPLC-based plasma/tissue distribution assays to clarify bioaccumulation patterns.

Advanced: What strategies elucidate structure-activity relationships (SAR) for (3,5-dichlorophenyl)carbamic acid in pesticide design?

Methodological Answer:

  • Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., methyl, nitro groups) and test fungicidal activity against Botrytis cinerea.
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Docking studies using fungal cytochrome b₅ reductase can predict binding affinities .
  • QSAR Analysis : Use logP and Hammett constants (σ) to model hydrophobicity and electron-withdrawing effects on potency.

Advanced: What analytical methods are suitable for detecting (3,5-dichlorophenyl)carbamic acid degradation products in environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Concentrate water samples using C18 cartridges, elute with acetonitrile, and analyze via UHPLC-TOF/MS for non-targeted screening.
  • Derivatization : Convert polar degradation products (e.g., 3,5-dichloroaniline) to volatile analogs using BSTFA for GC-ECD quantification .
  • Isotope Dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects in quantitative assays.

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